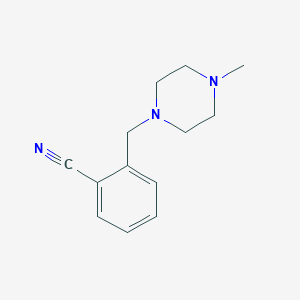
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Descripción general
Descripción
“2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” is a compound with the molecular weight of 215.3 . It is also known by its CAS Number: 125743-63-7 .
Synthesis Analysis
While specific synthesis methods for “2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” were not found, a related compound, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, is synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid .Molecular Structure Analysis
The InChI code for this compound is1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is +4°C . It appears as a light yellow to brown liquid .Aplicaciones Científicas De Investigación
Antiviral Applications : A derivative of this compound, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, has shown significant antiviral activity against Hepatitis C Virus (HCV). A study by (Jiang et al., 2020) found that this compound could block HCV replication by acting on the HCV entry stage. It was observed to be effective against clinical resistant HCV mutants and had a synergistic effect with clinical drugs.
Histamine H4 Receptor Ligands : Research by (Altenbach et al., 2008) on 2-aminopyrimidines derivatives, which include a methylpiperazine group similar to the compound , indicated their potential as ligands for the histamine H4 receptor. These compounds showed potency in vitro and demonstrated anti-inflammatory and antinociceptive activities in animal models, suggesting potential applications in pain management.
Antimycobacterial Agents : A study by (Patel et al., 2014) developed compounds based on benzonitrile/nicotinonitrile and s-triazines, which included a 4-methylpiperazin-1-yl group. These compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, showing potential as new lead compounds in the fight against tuberculosis.
Glucosidase Inhibitors with Antioxidant Activity : Research involving 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, as discussed by (Özil et al., 2018), revealed their potential as in vitro antioxidant agents and glucosidase inhibitors. These compounds exhibited high scavenging activity and could be considered for further exploration in managing oxidative stress and diabetes.
Antimicrobial Activities : A study on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which included a 4-methylpiperazin-1-yl group, indicated promising antimicrobial properties, as shown by (Al‐Azmi & Mahmoud, 2020).
Safety And Hazards
This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZENQRLSNAOEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594569 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |
CAS RN |
864069-00-1 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






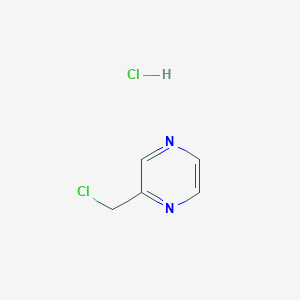

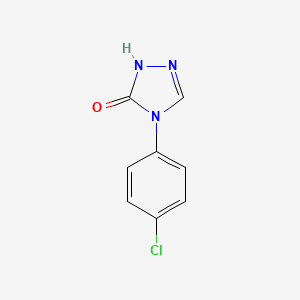
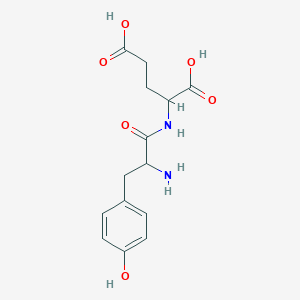
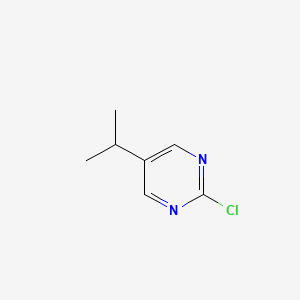
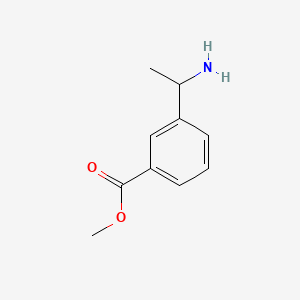

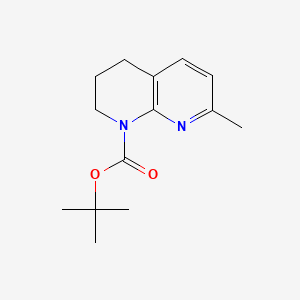
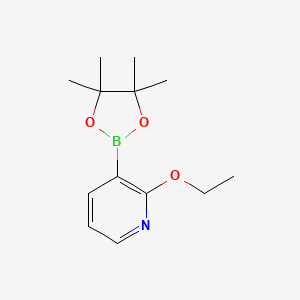
![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)
